molecular formula C14H18F2N2O2 B7134650 N-[2-(2,5-difluorophenyl)ethyl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide

N-[2-(2,5-difluorophenyl)ethyl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide

Cat. No.: B7134650
M. Wt: 284.30 g/mol
InChI Key: AHMQDKDOJDBOJF-UHFFFAOYSA-N
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Description

N-[2-(2,5-difluorophenyl)ethyl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide is a synthetic organic compound characterized by the presence of a pyrrolidine ring, a hydroxymethyl group, and a difluorophenyl moiety

Properties

IUPAC Name

N-[2-(2,5-difluorophenyl)ethyl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2O2/c15-11-3-4-13(16)10(8-11)5-6-17-14(20)18-7-1-2-12(18)9-19/h3-4,8,12,19H,1-2,5-7,9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMQDKDOJDBOJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)NCCC2=C(C=CC(=C2)F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-difluorophenyl)ethyl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol.

    Introduction of the Hydroxymethyl Group: This step involves the functionalization of the pyrrolidine ring with a hydroxymethyl group, often achieved through a hydroxymethylation reaction using formaldehyde or paraformaldehyde under basic conditions.

    Attachment of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable difluorophenyl halide reacts with the pyrrolidine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems can be used to optimize reaction conditions and improve yield.

    Catalysts and Solvents: The use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), can enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-difluorophenyl)ethyl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-[2-(2,5-difluorophenyl)ethyl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.

    Materials Science: It is explored for its properties in the development of new materials, such as polymers and coatings.

    Industry: The compound’s unique chemical properties make it useful in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism by which N-[2-(2,5-difluorophenyl)ethyl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction or metabolic pathways, depending on its application.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2,4-difluorophenyl)ethyl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide
  • N-[2-(2,6-difluorophenyl)ethyl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide

Uniqueness

N-[2-(2,5-difluorophenyl)ethyl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide is unique due to the specific positioning of the difluorophenyl group, which can influence its chemical reactivity and biological activity. This positional difference can result in varied interactions with biological targets and distinct physicochemical properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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